molecular formula C19H21N3O3 B2832833 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2320607-31-4

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2832833
CAS No.: 2320607-31-4
M. Wt: 339.395
InChI Key: FGGKNAKMQTWSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

  • Catalytic Synthesis of Imidazoles : L. Fekri and colleagues (2021) described an environmentally friendly procedure for synthesizing 2,4,5-trisubstituted imidazoles using 1,4-diazabicyclo[2.2.2]octanium diacetate as a catalyst, highlighting the compound's potential in facilitating efficient and reusable catalysis for producing heterocyclic compounds L. Fekri & Maryam Nateghi, 2021.

Structural and Molecular Characterization

  • Key Intermediates in Synthesis : V. Lynch et al. (1994) focused on the structural analysis of a dioxabicyclo[3.3.1]nonane derivative, providing valuable insights into the stereochemistry and molecular conformation of bicyclic compounds, which are crucial for understanding the chemical behavior and potential applications of similar structures V. Lynch et al., 1994.

Pharmaceutical and Biological Research

  • Antimicrobial Activity : Research by F. Alasmary et al. (2015) on benzimidazole derivatives, which are structurally related to the specified compound, demonstrated potential antimicrobial activity. This suggests that compounds with similar bicyclic and heterocyclic frameworks may hold promise as candidates for developing new antimicrobial agents F. Alasmary et al., 2015.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(8-13-1-4-17-18(7-13)25-12-24-17)22-14-2-3-15(22)10-16(9-14)21-6-5-20-11-21/h1,4-7,11,14-16H,2-3,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKNAKMQTWSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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